molecular formula C7H7BrO2 B12658804 3-Bromomethoxyphenol CAS No. 71411-97-7

3-Bromomethoxyphenol

Cat. No.: B12658804
CAS No.: 71411-97-7
M. Wt: 203.03 g/mol
InChI Key: DWDIVJYNSCPODR-UHFFFAOYSA-N
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Description

3-Bromomethoxyphenol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of phenol, where a bromine atom is substituted at the third position and a methoxy group is attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromomethoxyphenol can be synthesized through several methods. One common approach involves the bromination of methoxyphenol. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form methoxyphenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include methoxyphenol and other reduced derivatives.

Scientific Research Applications

3-Bromomethoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromomethoxyphenol involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and interaction with biological molecules. It can act as an electrophile in substitution reactions and as a nucleophile in other contexts. The specific pathways and targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenol: Similar structure but lacks the bromine atom.

    3-Bromophenol: Similar structure but lacks the methoxy group.

    2-Bromomethoxyphenol: Bromine and methoxy groups are positioned differently.

Uniqueness

3-Bromomethoxyphenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

71411-97-7

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

3-(bromomethoxy)phenol

InChI

InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2

InChI Key

DWDIVJYNSCPODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCBr)O

Origin of Product

United States

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